molecular formula C8H7N3 B111006 5-Aminophthalazine CAS No. 102072-84-4

5-Aminophthalazine

Cat. No.: B111006
CAS No.: 102072-84-4
M. Wt: 145.16 g/mol
InChI Key: IXASUUHIFCTEJK-UHFFFAOYSA-N
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Description

5-Aminophthalazine is a heterocyclic compound that belongs to the class of phthalazines. It is characterized by the presence of an amino group at the fifth position of the phthalazine ring. Phthalazines are known for their diverse pharmacological activities, including antimicrobial, antifungal, antidepressant, and antihistaminic properties .

Biochemical Analysis

Biochemical Properties

5-Aminophthalazine has been found to interact with various enzymes, proteins, and other biomolecules . The coordinating properties of selected aminophthalazinones towards Cu(II) ions were investigated and the participation of the nitrogen atoms in the complexation of the metal ion was shown . This suggests that this compound may play a role in biochemical reactions involving these molecules .

Cellular Effects

In cellular contexts, this compound has been observed to have potential cytotoxic effects on certain cell lines . Some amino derivatives of phthalazinone, which include this compound, show interesting anticancer activities . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It is suggested that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound undergoes certain reactions, which could potentially influence its stability and degradation .

Metabolic Pathways

It is known that the compound interacts with certain enzymes and cofactors , suggesting that it may play a role in certain metabolic processes.

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with certain transporters or binding proteins .

Subcellular Localization

Based on its biochemical properties and interactions, it is possible that it may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminophthalazine can be synthesized through various methods. One common approach involves the palladium-catalyzed amination of 4-bromophthalazinones with alkyl- and arylamines. This method yields good results and is efficient for producing aminophthalazine derivatives .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yield and purity, ensuring the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions: 5-Aminophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Aminophthalazine is unique due to its specific positioning of the amino group, which influences its chemical reactivity and biological activity. This positioning allows it to form specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

phthalazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXASUUHIFCTEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459346
Record name 5-Aminophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102072-84-4
Record name 5-Aminophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phthalazin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reaction vessel was charged with the 5-nitrophthalazine (1.9 g, 10.9 mmol) prepared above, dissolved in a mixture of 60 mL of ethanol:THF (5:1). Hydrazine hydrate (2.5 g, 25 mmol) was added to the reaction mixture followed by a catalytic amount of Raney nickel as a slurry in water. The reaction mixture was stirred at ambient temperature for 4 hours. The reaction mixture was then passed through a pad of silica gel/celite which was washed with ethanol. The ethanol fractions were combined and evaporated to yield 1.2 g (79%) of the title compound of formula (Z).
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1.9 g
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2.5 g
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60 mL
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Yield
79%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-aminophthalazine-1,4-dione in the chemiluminescence of luminol?

A: this compound-1,4-dione, also known as azaquinone, is a key intermediate in the chemiluminescence of luminol. Research shows that oxidizing agents like chlorine dioxide convert luminol to azaquinone. [, ] This azaquinone then reacts with hydrogen peroxide, leading to the formation of a short-lived endoperoxide. The decomposition of this endoperoxide results in the generation of excited 3-aminophthalate, which is responsible for the observed chemiluminescence. []

Q2: How does ferricyanide catalyze the chemiluminescence of luminol?

A: Potassium ferricyanide catalyzes the chemiluminescence of luminol by facilitating a one-electron oxidation of the luminol dianion. [] This oxidation process generates the this compound-1,4-semidione radical. This radical can then react with oxygen to produce the excited 3-aminophthalic acid responsible for light emission. []

Q3: What insights can be gained from studying the reaction of the luminol radical with oxygen?

A: Research exploring the equilibrium reaction between the luminol radical and oxygen provides valuable information about the one-electron reduction potential of this compound-1,4-dione. [] This knowledge is crucial for understanding the redox properties of the molecule and its behavior in chemiluminescent reactions.

Q4: Beyond chemiluminescence, are there other applications where this compound derivatives are studied?

A: Yes, research indicates that this compound derivatives are of interest in various fields. Studies have explored their synthesis [, , ] and their potential use in areas such as hyperpolarized contrast agents for magnetic resonance imaging (MRI). [] This suggests a broader applicability of these compounds beyond chemiluminescence.

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